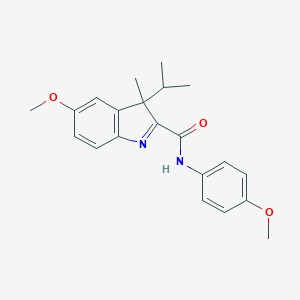
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its potent effects and availability on the internet. However, this drug is not approved for any medical use and can be dangerous when consumed in high doses.
作用机制
The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide is similar to that of other hallucinogenic drugs. It binds to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This binding results in the activation of the receptor and the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the hallucinogenic effects of the drug.
生化和生理效应
The biochemical and physiological effects of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide are not well understood. However, it is known that the drug can cause a range of effects such as altered perception, hallucinations, and changes in mood and behavior. The drug can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
One advantage of using 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide in lab experiments is its potency. The drug is highly effective at activating the 5-HT2A receptor, which makes it a useful tool for studying the receptor and its effects on the brain. However, there are also several limitations to using 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide in lab experiments. The drug is not approved for any medical use, which means that it cannot be used in clinical trials. Additionally, the drug is associated with several risks and can be dangerous when consumed in high doses.
未来方向
There are several future directions for research on 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. One area of interest is the development of new drugs that target the 5-HT2A receptor. These drugs could have potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide on the brain and behavior. This research could help to inform public health policies and reduce the harms associated with the drug.
合成方法
The synthesis of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide is a complex process that involves several steps. It starts with the synthesis of 2C-I, which is a precursor to 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. The 2C-I is then reacted with 2-(isopropylamino) ethanol to form 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. The final product is purified using various techniques such as recrystallization and chromatography.
科学研究应用
Despite its recreational use, 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide has several potential applications in scientific research. It has been used as a tool to study the 5-HT2A receptor and its role in the brain. The drug has also been used to investigate the mechanisms of action of other hallucinogenic drugs such as LSD and psilocybin. Additionally, 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide has been used to study the effects of hallucinogens on the brain and behavior.
属性
CAS 编号 |
18392-00-2 |
|---|---|
产品名称 |
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide |
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)21(3)17-12-16(26-5)10-11-18(17)23-19(21)20(24)22-14-6-8-15(25-4)9-7-14/h6-13H,1-5H3,(H,22,24) |
InChI 键 |
AXDDYYQALNRWBK-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C2=C(C=CC(=C2)OC)N=C1C(=O)NC3=CC=C(C=C3)OC)C |
规范 SMILES |
CC(C)C1(C2=C(C=CC(=C2)OC)N=C1C(=O)NC3=CC=C(C=C3)OC)C |
同义词 |
3-Isopropyl-5-methoxy-3-methyl-N-(p-methoxyphenyl)-3H-indole-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



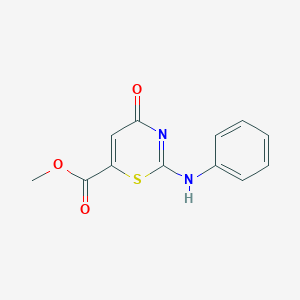
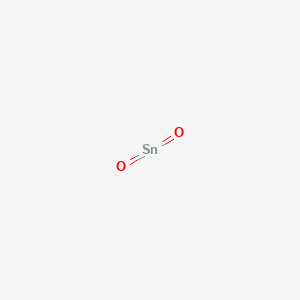
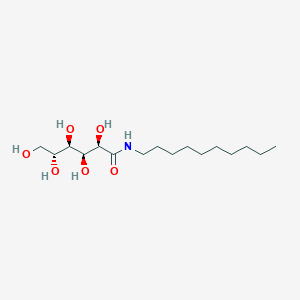
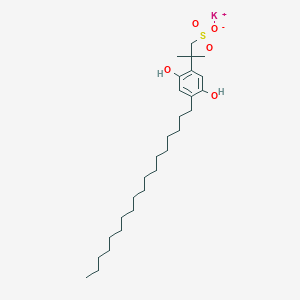
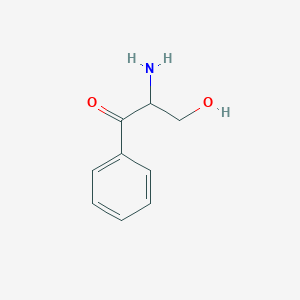
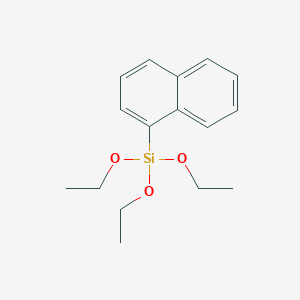
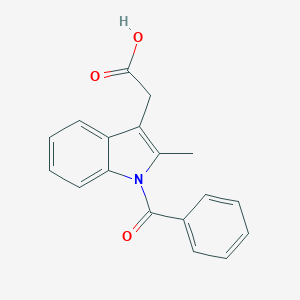
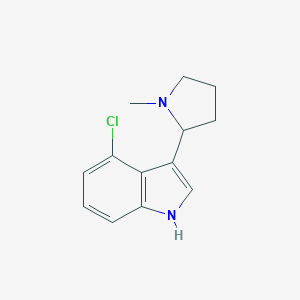
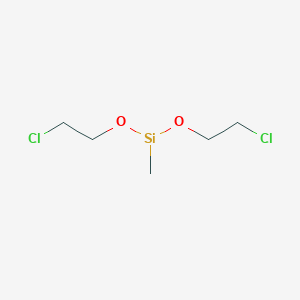
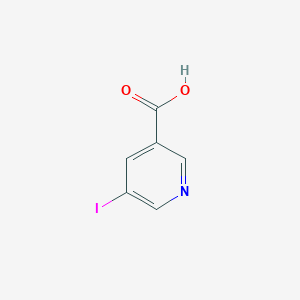
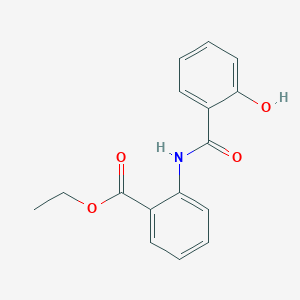
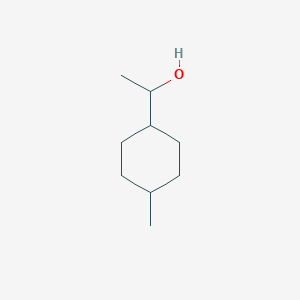
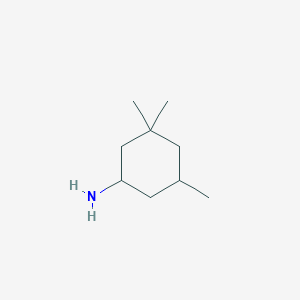
![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)